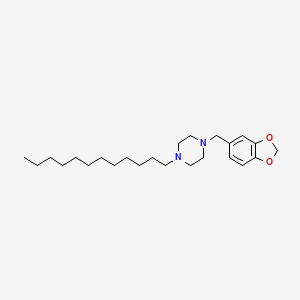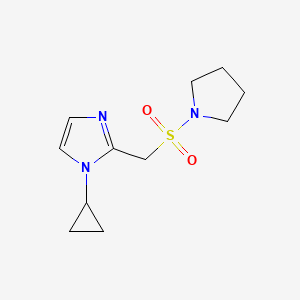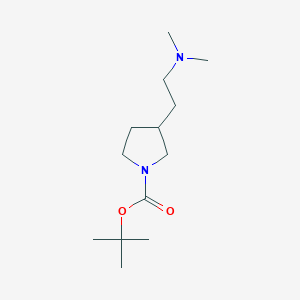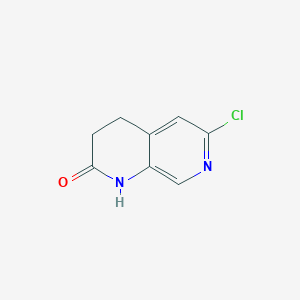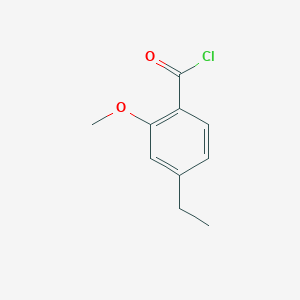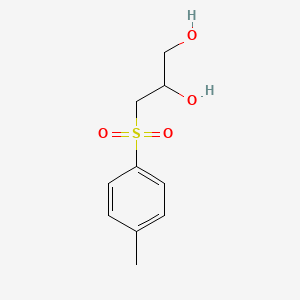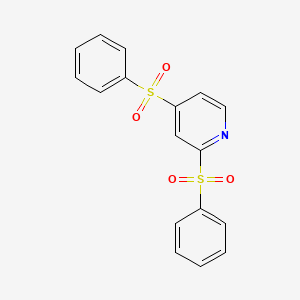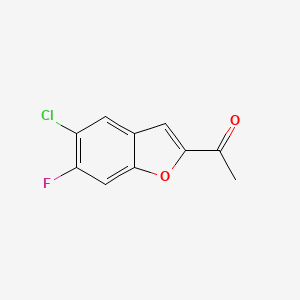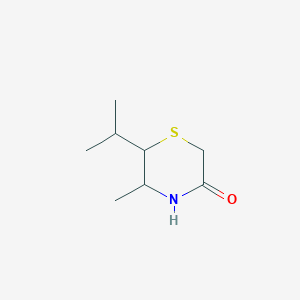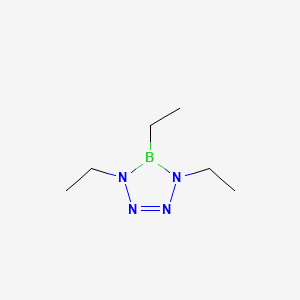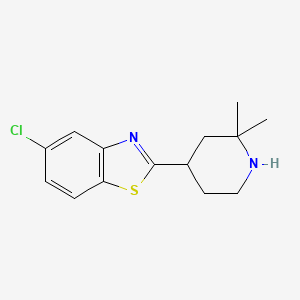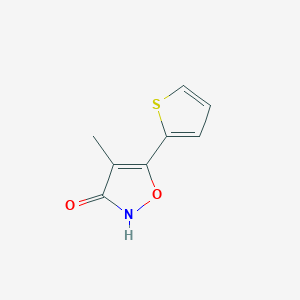
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrazine Ring Formation: The pyrazine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Chlorophenoxy Substitution: The chlorophenoxy group can be attached via nucleophilic aromatic substitution reactions using chlorophenol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Benzimidazole-based drugs are used to treat a variety of conditions, including infections and cancer. The specific activity of this compound would depend on its interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazine Derivatives: Compounds like pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine is unique due to its specific combination of benzimidazole and pyrazine rings, along with the chlorophenoxy group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClN5O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-5-(3-chlorophenoxy)pyrazin-2-amine |
InChI |
InChI=1S/C17H12ClN5O/c18-10-4-3-5-11(8-10)24-14-9-20-16(19)15(23-14)17-21-12-6-1-2-7-13(12)22-17/h1-9H,(H2,19,20)(H,21,22) |
InChI Key |
ZROZFYSOHMOSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CN=C3N)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



